N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
Description
N'-[(3Z)-2-Oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a hydrazide derivative featuring a 3Z-configuration, a propyl group at the indole N1-position, and a pyridine-2-carbohydrazide moiety. Key spectral characteristics of such compounds include IR peaks for C=O (amide, ~1669–1694 cm⁻¹), C=N (~1616 cm⁻¹), and NH (~3157–3224 cm⁻¹), as well as distinct aromatic proton signals in ¹H NMR (δ 7.3–8.7 ppm) .
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(2-hydroxy-1-propylindol-3-yl)iminopyridine-2-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-2-11-21-14-9-4-3-7-12(14)15(17(21)23)19-20-16(22)13-8-5-6-10-18-13/h3-10,23H,2,11H2,1H3 |
InChI Key |
BMGHFCGMBRIBIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide typically involves the condensation of 2-pyridinecarboxylic acid hydrazide with an appropriate indole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction mixture is then neutralized and purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient and scalable production of N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized indole derivatives, reduced hydrazides, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s bioactivity and physicochemical properties can be contextualized by comparing it to structurally related derivatives (Table 1):
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituent Position : Pyridine-2-carbohydrazide derivatives (target compound, STK049135) exhibit distinct electronic profiles compared to pyridine-4 analogs (OHEI), affecting hydrogen bonding and solubility .
- Indole N1 Substituents : Bulky groups (e.g., benzyl in Compound 7) enhance antiproliferative potency, likely due to improved target binding, while smaller alkyl chains (e.g., propyl) may optimize lipophilicity for membrane permeability .
Physicochemical Properties
Table 2: Thermal and Spectral Properties
*Predicted based on analogs.
- Thermal Stability : High melting points (>300°C) are common among isatin-indole hydrazides due to strong intermolecular hydrogen bonding and planar aromatic systems .
- Spectral Shifts: Substituents like bromo or methoxy induce minor shifts in NH and C=O IR peaks, while pyridine ring position (2 vs. 4) alters conjugation patterns .
Table 3: Bioactivity of Selected Compounds
Key Insights :
- Antiproliferative Activity : Bulky N1 substituents (e.g., benzyl) correlate with lower IC₅₀ values, suggesting the target compound’s propyl group may offer intermediate potency .
- Antimicrobial Potential: Halogenated derivatives (5-bromo, 5-chloro) show promising activity, implying that electron-withdrawing groups enhance antimicrobial effects compared to alkyl chains .
- Receptor Binding: The Diaz et al.
Biological Activity
N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Indole moiety : Contributes to various biological activities.
- Carbohydrazide linkage : Enhances reactivity and potential pharmacological effects.
The molecular formula is with a molecular weight of approximately 258.28 g/mol.
Anticancer Properties
Research indicates that compounds related to N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene] have shown promising anticancer activity. For instance, derivatives of indole and hydrazone have been studied for their ability to inhibit cancer cell proliferation.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Indole Derivatives | Various substitutions on the indole ring | Anticancer activity |
| Hydrazone Compounds | Formed from aldehydes/ketones and hydrazines | Potential anti-inflammatory effects |
A study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in drug development for cancer therapy .
Antimicrobial Activity
N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene] has also been evaluated for antimicrobial properties. Similar compounds have shown effectiveness against a range of bacterial strains, indicating that the compound may possess similar capabilities.
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the indole and hydrazone functionalities may interact with cellular targets involved in cell signaling pathways, apoptosis, and inflammation .
Synthesis and Evaluation
A notable study involved the synthesis of related indole derivatives and their evaluation for biological activity. The synthesized compounds were tested for their anticancer properties using various assays:
- Cell Viability Assays : Determined the cytotoxic effects on cancer cell lines.
- Apoptosis Induction : Evaluated the ability to induce programmed cell death in cancer cells.
- In Vivo Studies : Some derivatives were tested in animal models to assess their therapeutic potential.
The results indicated that specific modifications in the chemical structure significantly enhanced biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- Comprehensive SAR Analysis : To identify key structural features responsible for biological activity.
- Clinical Trials : To evaluate safety and efficacy in humans.
Q & A
Basic: What are the standard synthetic protocols for N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide, and how are reaction conditions optimized?
The synthesis typically involves a condensation reaction between 2-oxo-1-propyl-1,2-dihydro-3H-indole-3-carbaldehyde and pyridine-2-carbohydrazide under reflux conditions (e.g., ethanol or methanol at 70–80°C for 6–12 hours). Key considerations include:
- Temperature control : Higher temperatures (e.g., reflux) improve reaction efficiency but may risk decomposition of sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) can enhance solubility, while protic solvents (e.g., ethanol) favor cyclization .
- Monitoring : Thin-layer chromatography (TLC) with UV detection or HPLC is used to track reaction progress and purity (>95% by HPLC) .
Basic: How is the Z-configuration of the hydrazone moiety in this compound confirmed experimentally?
The (3Z) configuration is verified via:
- X-ray crystallography : Provides unambiguous structural determination, though this requires high-quality single crystals .
- NMR spectroscopy : The coupling constant (J) between the indole C3-H and hydrazone N-H protons (typically 10–12 Hz for Z-configuration) distinguishes it from the E-isomer .
- IR spectroscopy : Absorption bands at ~1600 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N-H stretch) confirm hydrazone formation .
Advanced: How can computational modeling resolve contradictions between experimental and predicted spectral data for this compound?
Discrepancies in NMR or IR spectra (e.g., unexpected shifts or missing peaks) can arise from solvent effects, tautomerism, or crystal packing. Methodological solutions include:
- DFT calculations : Gaussian 09W or similar software predicts chemical shifts and vibrational modes, enabling comparison with experimental data .
- Solvent correction : Incorporate solvent models (e.g., PCM) in simulations to account for solvent-induced shifts .
- Tautomer analysis : Evaluate possible tautomers (e.g., keto-enol) to explain unexpected resonances .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses, particularly when scaling up?
Critical factors for scalability:
- Catalyst screening : Use Lewis acids (e.g., AlCl₃) or organocatalysts to accelerate condensation steps .
- Workup protocols : Liquid-liquid extraction with ethyl acetate/water minimizes loss of polar intermediates .
- Purity control : Recrystallization from ethanol/water (1:1 v/v) improves purity to >98% .
- Batch vs. flow chemistry : Flow systems reduce side reactions in exothermic steps (e.g., cyclization) .
Basic: What biological activities are reported for structurally analogous carbohydrazide derivatives?
Analogous compounds (e.g., benzyl or phenyl-substituted derivatives) exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli via glucosamine-6-phosphate synthase inhibition .
- Anticancer potential : IC₅₀ values of 10–20 µM against HeLa cells through apoptosis induction (caspase-3 activation) .
- Anti-inflammatory effects : COX-2 inhibition (IC₅₀ ~5 µM) in computational docking studies .
Advanced: How do steric and electronic effects of the propyl substituent influence the compound’s reactivity and bioactivity?
The propyl group:
- Steric effects : Reduces π-π stacking in crystal lattices, improving solubility in nonpolar solvents .
- Electronic effects : Electron-donating alkyl chains enhance hydrazone stability but may reduce electrophilicity at the indole C3 position .
- Bioactivity modulation : Longer alkyl chains (e.g., propyl vs. methyl) increase lipophilicity, enhancing membrane permeability in cellular assays .
Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .
- Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ with <5 ppm error .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hydrolytic stability of the hydrazone bond .
Advanced: How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?
SHELXL refinement:
- Twinning analysis : Detects and corrects for twinning in crystals, common in hydrazone derivatives .
- Disorder modeling : Resolves ambiguities in propyl chain orientation using PART and ISOR commands .
- Hydrogen bonding : Maps interactions (e.g., N-H···O) to validate tautomeric forms observed in solution .
Advanced: What experimental and computational approaches validate the compound’s mechanism of action in enzyme inhibition?
- Enzyme assays : Direct inhibition of glucosamine-6-phosphate synthase monitored via UV-Vis (340 nm, NADPH consumption) .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses and affinity scores (∆G ≤ -8 kcal/mol for active analogs) .
- MD simulations : GROMACS evaluates binding stability over 100 ns trajectories .
Advanced: How can researchers address low reproducibility in synthesizing this compound across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
